molecular formula C17H18N2O3 B230155 3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Cat. No. B230155
M. Wt: 298.34 g/mol
InChI Key: QVRLHSXBHNFRFF-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DM-BH and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

DM-BH exerts its anticancer effects through the inhibition of the AKT/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often overactivated in cancer cells. DM-BH inhibits this pathway, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects:
DM-BH has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. DM-BH has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DM-BH is a relatively simple compound to synthesize, and its anticancer effects have been well-documented in various cancer cell lines. However, its effects in vivo have not been extensively studied, and more research is needed to determine its potential as a therapeutic agent.

Future Directions

Further research is needed to determine the optimal dosage and administration of DM-BH for its potential use as an anticancer agent. Studies are also needed to investigate its effects in vivo and its potential use in combination with other anticancer agents. Additionally, DM-BH's neuroprotective effects warrant further investigation for its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

DM-BH can be synthesized through a simple reaction between 3,4-dimethoxybenzohydrazide and 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an imine intermediate, which is then reduced to form DM-BH.

Scientific Research Applications

DM-BH has been studied for its potential use as an anticancer agent. Studies have shown that DM-BH has inhibitory effects on the growth of various cancer cells, including breast, lung, and liver cancer cells. DM-BH has also been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells.

properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3,4-dimethoxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-12-4-6-13(7-5-12)11-18-19-17(20)14-8-9-15(21-2)16(10-14)22-3/h4-11H,1-3H3,(H,19,20)/b18-11+

InChI Key

QVRLHSXBHNFRFF-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC

SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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